molecular formula C9H10N2O2 B1625160 5-nitro-2,3-dihydro-1H-inden-2-amine CAS No. 212845-77-7

5-nitro-2,3-dihydro-1H-inden-2-amine

Cat. No. B1625160
M. Wt: 178.19 g/mol
InChI Key: MDRSLNMEVGJERF-UHFFFAOYSA-N
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Description

5-nitro-2,3-dihydro-1H-inden-2-amine is a compound with the molecular formula C9H10N2O2 . It is also known as 5-NITRO-INDAN-2-YLAMINE HYDROCHLORIDE and 2-Amino-5-nitroindan hydrochloride . The compound has a molecular weight of 214.65 g/mol .


Synthesis Analysis

The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine and related compounds has been discussed in several studies . For instance, aminoindanes, which are structurally similar to 5-nitro-2,3-dihydro-1H-inden-2-amine, were first synthesized for medical use, such as anti-Parkinsonian drugs . A process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a derivative of 2-aminoindan, has been patented .


Molecular Structure Analysis

The molecular structure of 5-nitro-2,3-dihydro-1H-inden-2-amine can be represented by the canonical SMILES string C1C(CC2=C1C=CC(=C2)N+[O-])N.Cl . This compound contains an indane core, which is a fused bicyclic structure consisting of a benzene ring and a pentane ring .


Physical And Chemical Properties Analysis

The compound 5-nitro-2,3-dihydro-1H-inden-2-amine has a molecular weight of 214.65 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 214.0509053 g/mol .

Scientific Research Applications

  • Synthesis of Pyrimidine-Containing Compounds : Research demonstrates the synthesis of new compounds involving 5-nitro-2,3-dihydro-1H-inden-2-amine. These compounds have potential synthetic and pharmacological interest, highlighting their broad applicability in chemical synthesis (Kochia et al., 2019).

  • Graphene-Based Catalysts : A study discusses the reduction of nitro compounds to amines, which is a significant transformation in organic chemistry. This process is crucial for the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. The use of graphene-based catalysts in these reactions offers benefits like high catalytic prowess and recovery (Nasrollahzadeh et al., 2020).

  • Microwave-Assisted Amination : A microwave-assisted, regioselective amination reaction of 5-nitro-2-chlorobenzoic acid with a diverse range of amines has been developed, yielding compounds of interest as potential drugs and useful building blocks (Baqi & Müller, 2007).

  • Reductive Chemistry for Novel Compounds : Research demonstrates the selective toxicity of certain bioreductive drugs, highlighting the enzymatic reduction of nitro groups to corresponding amines or hydroxylamines. This insight is valuable in the development of novel drugs (Palmer et al., 1995).

  • Antioxidant and Anticancer Activity : A series of new urea and thiourea compounds derived from 2,3-dihydro-1H-inden-1-amine have been synthesized and evaluated for their antioxidant activity. Some compounds exhibited potential activity in antioxidant assays, indicating their potential in therapeutic applications (Chandrasekhar et al., 2020).

  • Catalytic Performance in Amine Syntheses : A study reports the significant boost in efficiency of Pd nanoparticles for the reduction of nitro compounds to primary amines when supported by g-C3N4 nanosheets. This finding is crucial for the environmentally benign production of amine compounds (Xu et al., 2018).

properties

IUPAC Name

5-nitro-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRSLNMEVGJERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460612
Record name 5-nitro-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2,3-dihydro-1H-inden-2-amine

CAS RN

212845-77-7
Record name 5-nitro-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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